![molecular formula C10H11ClN2 B1584120 6-Chloro-2-isopropyl-1H-benzo[d]imidazole CAS No. 4886-29-7](/img/structure/B1584120.png)

6-Chloro-2-isopropyl-1H-benzo[d]imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 345179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-propan-2-yl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFJAHXSMPRMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70319414 | |

| Record name | 6-Chloro-2-isopropyl-1H-benzo[d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4886-29-7 | |

| Record name | 4886-29-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-isopropyl-1H-benzo[d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-isopropyl-1H-benzo[d]imidazole

Abstract

This guide provides a detailed technical overview of a robust and efficient synthesis pathway for 6-Chloro-2-isopropyl-1H-benzo[d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a core structural motif in numerous pharmaceutical agents, and this specific derivative serves as a crucial building block for more complex molecules.[1] The primary synthesis route detailed herein is the Phillips-Ladenburg condensation, a classic and reliable method for benzimidazole formation.[2][3][4] This document outlines the retrosynthetic logic, reaction mechanism, a step-by-step experimental protocol, and key process considerations to ensure high yield and purity.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a privileged pharmacophore in drug discovery.[3] Its unique structural features allow it to mimic endogenous purine bases and interact with a wide range of biological targets. Consequently, benzimidazole derivatives have been successfully developed as antihistamines, antiulcer agents, and anti-infectives.[1] The target molecule, this compound, incorporates a chloro-substituent, which can modulate the electronic properties and metabolic stability of the molecule, and an isopropyl group, which imparts specific steric and lipophilic characteristics. These features make it a valuable intermediate in the synthesis of targeted therapeutics, such as PqsR inhibitors for Pseudomonas aeruginosa infections.[5]

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule identifies the most direct and industrially scalable pathway. The core benzimidazole ring is most readily formed via a cyclocondensation reaction. Disconnecting the two C-N bonds of the imidazole ring reveals the key precursors: a substituted ortho-phenylenediamine and a corresponding carboxylic acid.

This leads to the identification of 4-chloro-1,2-phenylenediamine and isobutyric acid as the optimal starting materials. This approach is known as the Phillips-Ladenburg benzimidazole synthesis, a well-established method involving the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[2][3][4][6]

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: The Phillips-Ladenburg Condensation

The condensation of 4-chloro-1,2-phenylenediamine with isobutyric acid is the cornerstone of this synthesis. The reaction is typically facilitated by a strong acid, which acts as both a catalyst and a dehydrating agent to drive the reaction to completion.

Mechanism Overview

The reaction proceeds via two key stages:

-

Amide Formation: One of the amino groups of the 4-chloro-1,2-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of the protonated isobutyric acid. This forms a tetrahedral intermediate which then eliminates a molecule of water to yield an N-acyl intermediate.

-

Cyclization and Dehydration: The second, adjacent amino group then performs an intramolecular nucleophilic attack on the amide carbonyl. This cyclization step forms another tetrahedral intermediate. Subsequent dehydration, strongly promoted by the acidic and high-temperature conditions, results in the formation of the aromatic benzimidazole ring.[6][7]

Key Reagents and Rationale

-

4-Chloro-1,2-phenylenediamine: The foundational building block providing the benzene portion and the two nitrogen atoms of the imidazole ring. It is commercially available with high purity.[8][9][10]

-

Isobutyric Acid: This carboxylic acid provides the C2 carbon and the isopropyl substituent of the final product.

-

Polyphosphoric Acid (PPA): PPA is a highly effective catalyst and solvent for this reaction.[11][12][13] It is a powerful dehydrating agent, which is crucial for the final aromatization step.[13] Its high viscosity requires elevated temperatures for effective stirring, but it reliably promotes the cyclocondensation in good yields.[12] Alternative acid catalysts include strong mineral acids like 4M HCl or p-toluenesulfonic acid (p-TSOH).[7][14]

Caption: Overall synthesis workflow diagram.

Detailed Experimental Protocol

This protocol is adapted from established procedures for synthesizing 2-substituted benzimidazoles using PPA.[11]

Materials:

-

4-Chloro-1,2-phenylenediamine (1.0 eq)

-

Isobutyric Acid (1.1 eq)

-

Polyphosphoric Acid (PPA) (approx. 10x weight of diamine)

-

Xylene (as co-solvent, optional)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Deionized Water

-

Tetrahydrofuran (THF) or Ethanol/Water for recrystallization

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add polyphosphoric acid (PPA). If using a co-solvent, add xylene.

-

Heating: Heat the PPA to approximately 80°C with vigorous stirring to reduce its viscosity.

-

Addition of Reagents: To the heated PPA, add 4-chloro-1,2-phenylenediamine and isobutyric acid sequentially.

-

Reaction: Increase the temperature of the reaction mixture to 140-150°C and maintain for 4-6 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture).

-

Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to below 100°C. Carefully and slowly pour the hot, viscous reaction mixture into a beaker containing crushed ice or cold water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization: Slowly neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration through a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold water (e.g., 2 x 50 mL) to remove any inorganic salts.

-

Drying & Purification: Dry the crude product in a vacuum oven. The final product can be further purified by recrystallization from a suitable solvent system, such as tetrahydrofuran (THF) or an ethanol/water mixture, to yield the pure this compound.[11]

Data Summary and Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

| Parameter | Expected Value/Result | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₁₀H₁₁ClN₂ | --- |

| Molecular Weight | 194.66 g/mol | --- |

| Yield | >70% (typical) | Gravimetric |

| Melting Point | Specific to the compound; determined experimentally | Melting Point Apparatus |

| ¹H NMR | Peaks corresponding to isopropyl (doublet, septet) and aromatic protons | ¹H NMR Spectroscopy |

| ¹³C NMR | Peaks corresponding to aliphatic and aromatic carbons | ¹³C NMR Spectroscopy |

| Mass Spectrometry | [M+H]⁺ at m/z ≈ 195.07 | ESI-MS |

Conclusion

The Phillips-Ladenburg condensation provides a direct, efficient, and scalable pathway for the synthesis of this compound. The use of polyphosphoric acid as a catalyst and dehydrating agent is particularly effective, ensuring high conversion and facilitating product isolation. This technical guide provides a comprehensive framework, from chemical logic to a detailed experimental protocol, enabling researchers and drug development professionals to reliably produce this key chemical intermediate for advanced pharmaceutical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. parchem.com [parchem.com]

- 9. 4-クロロ-o-フェニレンジアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 95-83-0 CAS MSDS (4-Chloro-o-phenylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ccsenet.org [ccsenet.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloro-2-isopropyl-1H-benzo[d]imidazole

Introduction: 6-Chloro-2-isopropyl-1H-benzo[d]imidazole is a substituted benzimidazole, a heterocyclic aromatic organic compound that is a cornerstone in medicinal chemistry. The benzimidazole scaffold is a bicyclic structure composed of fused benzene and imidazole rings. This motif is found in a variety of pharmacologically active agents, including proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). The specific substitutions on the benzimidazole core, in this case, a chloro group at the 6-position and an isopropyl group at the 2-position, critically influence the molecule's physicochemical properties. These properties, in turn, govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics and potential for toxicological liabilities. This guide provides a comprehensive overview of the core physicochemical attributes of this compound, offering both established data and field-proven experimental protocols for their determination, aimed at researchers and professionals in drug development.

Section 1: Core Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the first step in its journey from a lab curiosity to a potential therapeutic. The data for this compound, compiled from supplier technical sheets and computational predictions, are summarized below. It is important to note that while some properties are empirically determined, others, such as pKa and LogP, are often computationally predicted in early-stage development and should be experimentally verified.

| Property | Value | Source/Method | Significance in Drug Development |

| CAS Number | 4886-29-7 | Database | Unique chemical identifier for tracking and regulatory purposes. |

| Molecular Formula | C₁₀H₁₁ClN₂ | --- | Defines the elemental composition. |

| Molecular Weight | 194.66 g/mol | Calculated | Influences diffusion rates, membrane transport, and formulation calculations.[1] |

| Physical Form | White to yellow powder or crystals | Visual Inspection | Affects handling, formulation (e.g., solid dosage forms), and dissolution. |

| Purity | ≥98% (Typical) | HPLC | Essential for accurate biological and physicochemical assays, ensuring results are not confounded by impurities.[1] |

| Storage | Room Temperature | Supplier Data | Indicates stability under standard laboratory conditions.[2] |

| Predicted LogP | 3.1 - 3.5 | Computational | A measure of lipophilicity; critical for predicting membrane permeability, solubility, and potential for non-specific binding. |

| Predicted pKa (Basic) | 4.5 - 5.5 | Computational | The imidazole nitrogen can be protonated. This value determines the charge state of the molecule at physiological pH, impacting solubility, receptor interaction, and cell penetration. |

| Predicted Aqueous Solubility | Low | Computational | Directly impacts dissolution rate and bioavailability. Low solubility is a common challenge in drug development. |

Section 2: Thermal Properties and Identity

The thermal behavior of a compound provides insights into its purity, polymorphism, and stability.

Melting Point Determination

The melting point is a fundamental thermal property used as a primary indicator of purity. Pure crystalline compounds typically exhibit a sharp melting point (a narrow range of 0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.

Experimental Protocol: Digital Melting Point Apparatus

This protocol describes a standard method for determining the melting point range of a solid powder.

-

Causality & Rationale: The procedure relies on precise, slow heating near the melting point to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A rapid initial heating phase is used to save time, followed by a slower ramp rate (1-2°C/minute) for the actual measurement. The use of certified reference standards is a self-validating step to ensure the apparatus is calibrated and functioning correctly.[3]

-

Step-by-Step Methodology:

-

Calibration: Ensure the apparatus is calibrated using reference standards with known melting points (e.g., vanillin, benzoic acid).[4]

-

Sample Preparation: Place a small amount of the dry, powdered this compound into a capillary tube, sealing one end. Tap the tube gently to pack the powder to a height of 2-3 mm.[5]

-

Initial Rapid Heating: Set the apparatus to rapidly heat to a temperature approximately 15-20°C below the expected melting point.

-

Measurement Phase: Once the initial temperature is reached, reduce the heating rate to 1-2°C per minute to ensure accuracy.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1).

-

Final Reading: Continue heating at the slow rate and record the temperature at which the entire sample becomes a clear liquid (T2).

-

Reporting: The melting point is reported as the range T1-T2.

-

Verification: Perform the measurement in triplicate to ensure reproducibility.[3]

-

Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[6] It is widely used in pharmaceutical sciences to detect phase transitions like melting, crystallization, and glass transitions, and to study polymorphism.[7]

Experimental Protocol: DSC Analysis

-

Causality & Rationale: By heating a sample and an inert reference, the instrument detects endothermic (heat absorbing) events like melting or exothermic (heat releasing) events like decomposition. The resulting thermogram provides a detailed fingerprint of the material's thermal behavior. A controlled heating rate (e.g., 5-10°C/min) is crucial for good resolution of thermal events.[7][8]

-

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium and zinc.[8]

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan as the reference.

-

Program Setup: Place the sample and reference pans into the DSC cell. Set the experimental parameters: typically, a heating rate of 10°C/min under a nitrogen purge (to prevent oxidation) over a temperature range relevant to the compound (e.g., 25°C to 250°C).

-

Data Acquisition: Initiate the heating program and record the heat flow versus temperature.

-

Data Analysis: Analyze the resulting thermogram. An endothermic peak will correspond to the melting of the substance. The onset temperature of this peak is typically reported as the melting point, and the area under the peak corresponds to the heat of fusion.

-

Visualization of DSC Workflow

Caption: Workflow for Thermal Analysis using DSC.

Section 3: Purity and Identity Confirmation

Confirming the purity and identity of a compound is non-negotiable in scientific research. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

-

Causality & Rationale: RP-HPLC separates compounds based on their hydrophobicity.[9][10] The analyte partitions between a nonpolar stationary phase (like C18) and a polar mobile phase.[11] By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity. Purity is assessed by the relative area of the main peak compared to the total area of all peaks detected.

-

Step-by-Step Methodology:

-

System Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

-

Mobile Phase B: 0.1% Acetonitrile (HPLC Grade).

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis or Photodiode Array (PDA) at a suitable wavelength (determined by UV scan, likely ~270-280 nm for a benzimidazole core).

-

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for injection (e.g., 50 µg/mL).

-

Injection and Gradient Elution: Inject a fixed volume (e.g., 10 µL) of the sample solution. Run a linear gradient, for example:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B (return to initial conditions)

-

20-25 min: 10% B (equilibration)

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the sum of the areas of all peaks and multiplying by 100. A PDA detector can further assess peak purity by comparing spectra across the peak width.[12]

-

Visualization of HPLC-MS Analysis Pipeline

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound [acrospharmatech.com]

- 3. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]

- 4. SOP for Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 5. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 6. news-medical.net [news-medical.net]

- 7. hitachi-hightech.com [hitachi-hightech.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. 小分子 HPLC [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmoutsourcing.com [pharmoutsourcing.com]

- 12. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

A Technical Guide to the Benzimidazole Scaffold: Elucidating the Mechanism of Action of Novel Derivatives Based on 6-Chloro-2-isopropyl-1H-benzo[d]imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole nucleus is a cornerstone "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its isosteric relationship with natural purines enables it to interact with a vast array of biological targets, leading to diverse pharmacological activities including anthelmintic, antifungal, anticancer, and anti-ulcer effects.[3][4][5][6] This guide focuses on 6-Chloro-2-isopropyl-1H-benzo[d]imidazole, not as an end-product, but as a critical starting intermediate for the synthesis of novel therapeutic agents. While a specific, well-documented mechanism of action for this particular precursor is not established, this document provides a comprehensive framework for its synthetic utility and outlines a rigorous, field-proven workflow to elucidate the mechanism of action for its derivatives. We will use a case study approach, hypothesizing a plausible mechanism for a novel derivative and detailing the experimental protocols required to validate it, thereby providing a blueprint for drug discovery and development efforts originating from this versatile scaffold.

The Benzimidazole Scaffold: A Legacy of Therapeutic Success

The benzimidazole story began in 1872 with its first synthesis and has since evolved into a major chapter in pharmaceutical history.[1] The scaffold's power lies in its physicochemical properties: it is a bioisostere of purine nucleosides and can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, allowing it to bind efficiently to a wide range of macromolecules.[3][7]

This versatility has led to blockbuster drugs across multiple therapeutic areas:

-

Anthelmintics (e.g., Albendazole, Mebendazole): These drugs exhibit their primary mechanism of action by binding with high affinity to the β-tubulin subunit of parasitic microtubules.[8][9][10][11] This interaction inhibits microtubule polymerization, arresting cell division in the metaphase and disrupting essential cellular functions like nutrient absorption, ultimately leading to parasite death.[8][9]

-

Antifungals (e.g., Carbendazim, Benomyl): Similar to their anthelmintic counterparts, benzimidazole fungicides target β-tubulin in fungi.[12][13][14] This disrupts the formation of the mitotic spindle, blocking nuclear division and inhibiting hyphal growth.[12][14][15][16] The selectivity for fungal over mammalian tubulin is a key factor in their therapeutic window.[8]

-

Anticancer Agents: The role of benzimidazoles in oncology is multifaceted. Some, like the anthelmintic fenbendazole, are being repurposed for their ability to destabilize microtubules in cancer cells, inducing G2/M cell cycle arrest and apoptosis.[17] Others have been specifically designed as potent inhibitors of key signaling proteins, such as receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and TIE-2, which are crucial for tumor growth and angiogenesis.[7][18][19]

-

Proton Pump Inhibitors (PPIs) (e.g., Omeprazole): This class of drugs revolutionized the treatment of acid-related disorders by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.

The common thread is the benzimidazole core, which serves as a rigid and adaptable anchor for various substituents that fine-tune the molecule's affinity and selectivity for its specific biological target.

Synthetic Utility of this compound

The subject of this guide, this compound, is a valuable intermediate. The chloro- and isopropyl- substituents provide specific steric and electronic properties that can be exploited in further synthesis. The classical and most robust method for its initial synthesis involves the condensation of 4-chloro-o-phenylenediamine with isobutyric acid, typically under acidic conditions.[1]

From this core, medicinal chemists can perform N-alkylation or N-acylation at the imidazole nitrogen to introduce new pharmacophores designed to interact with a desired biological target. Structure-activity relationship (SAR) studies have shown that substituents at the N-1, C-2, and C-6 positions are critical for pharmacological effect.[20]

Below is a representative workflow for utilizing this intermediate.

Caption: Synthetic workflow from starting materials to a hypothetical bioactive derivative.

Case Study: Elucidating the Mechanism of a Hypothetical Kinase Inhibitor

Let us hypothesize that the synthetic workflow above yields a novel compound, "BIM-24K," designed to be an inhibitor of a receptor tyrosine kinase, such as the FMS-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML).[21] The benzimidazole core acts as a scaffold, mimicking the purine hinge-binding motif of ATP, while the appended side chains are designed to occupy adjacent hydrophobic pockets in the kinase domain.

Our central hypothesis is: BIM-24K selectively inhibits the kinase activity of mutant FLT3 by competing with ATP at its binding site, leading to the inhibition of downstream pro-survival signaling pathways and inducing apoptosis in FLT3-mutant cancer cells.

The following sections detail the experimental plan to rigorously test this hypothesis.

In Vitro Validation: Direct Target Engagement and Potency

The first step is to confirm direct interaction with the purified target protein and quantify the compound's inhibitory potency. The gold-standard experiment for this is a kinase activity assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This protocol is a self-validating system. The inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls at every step ensures the assay is performing correctly and that any observed inhibition is due to the test compound.

-

Reagent Preparation:

-

Prepare a 2X solution of purified recombinant FLT3 kinase (e.g., D835Y mutant) in kinase reaction buffer.

-

Prepare a 2X solution of the substrate (a specific peptide for FLT3) and ATP in the same buffer. The ATP concentration should be at or near the Km for the enzyme to ensure competitive binding can be accurately measured.

-

Prepare a serial dilution of BIM-24K in DMSO, then dilute further in kinase buffer to create 4X final concentrations. A known FLT3 inhibitor (e.g., Quizartinib) is used as a positive control.

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the 4X BIM-24K solution or controls.

-

Add 10 µL of the 2X enzyme solution to initiate the reaction and incubate for 10 minutes at room temperature to allow compound-enzyme binding.

-

Add 10 µL of the 2X substrate/ATP solution to start the kinase reaction.

-

Incubate for 1 hour at 30°C.

-

-

Signal Detection:

-

Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

-

Data Analysis:

-

Normalize the data with the positive control (100% inhibition) and negative control (0% inhibition).

-

Plot the percent inhibition versus the log of the BIM-24K concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation: Kinase Inhibitory Potency

| Compound | Target Kinase | IC50 (nM) |

| BIM-24K | FLT3 (D835Y) | 8.5 |

| BIM-24K | FLT3 (Wild-Type) | 150.2 |

| Quizartinib | FLT3 (D835Y) | 1.1 |

This data is hypothetical for illustrative purposes.

Cellular Mechanism: Target Engagement and Pathway Modulation

After confirming in vitro potency, the next critical step is to verify that BIM-24K engages its target in a cellular context and inhibits the intended signaling pathway.

Experimental Protocol: Western Blot for Phospho-FLT3 and Downstream Targets

This protocol validates the upstream hypothesis by directly observing the biochemical consequences of target inhibition within the cell.

-

Cell Culture and Treatment:

-

Culture MV4-11 cells (an AML cell line expressing the FLT3-ITD mutation) to ~80% confluency.

-

Treat cells with varying concentrations of BIM-24K (e.g., 0, 10, 50, 200 nM) for 2-4 hours.

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify total protein concentration using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Western Blotting:

-

Separate 20-30 µg of protein per lane on a polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate overnight at 4°C with primary antibodies against:

-

Phospho-FLT3 (Tyr591)

-

Total FLT3

-

Phospho-STAT5 (Tyr694)

-

Total STAT5

-

GAPDH or β-Actin (as a loading control)

-

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Expected Outcome: A dose-dependent decrease in the phosphorylation of FLT3 and its key downstream effector, STAT5, with no change in the total protein levels. This provides strong evidence of on-target pathway inhibition.

Caption: Hypothesized signaling pathway inhibited by the novel compound BIM-24K.

Conclusion and Future Directions

The benzimidazole scaffold, exemplified by the intermediate this compound, remains a profoundly important framework in drug discovery. Its synthetic tractability allows for the creation of vast chemical libraries targeting diverse biological processes. This guide provides a logical and experimentally rigorous blueprint for advancing from a synthetic intermediate to a well-characterized lead compound. By combining targeted synthesis with a hypothesis-driven approach to mechanistic validation—from in vitro enzymatic assays to in-cell pathway analysis—researchers can efficiently identify and optimize novel benzimidazole derivatives. Future work on compounds like the hypothetical BIM-24K would involve broader kinase profiling to assess selectivity, ADME/Tox studies to evaluate drug-like properties, and ultimately, in vivo studies in animal models of disease to confirm therapeutic efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Biologically Active Benzimidazole Derivatives | Bentham Science [eurekaselect.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 9. youtube.com [youtube.com]

- 10. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs -IMMUNE NETWORK | Korea Science [koreascience.kr]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of 6-Chloro-2-isopropyl-1H-benzo[d]imidazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on a specific, yet promising, subclass: 6-Chloro-2-isopropyl-1H-benzo[d]imidazole derivatives. While direct literature on this exact substitution pattern is nascent, this document synthesizes the established pharmacological activities of structurally related benzimidazoles to provide a predictive framework for researchers. We will delve into the potential anticancer, antimicrobial, and antiviral applications, underpinned by mechanistic insights and detailed experimental protocols derived from analogous compounds. This guide is intended to serve as a foundational resource for scientists engaged in the rational design and development of novel therapeutics based on this versatile chemical scaffold.

Introduction: The Benzimidazole Core and the Significance of Substitution

The benzimidazole ring system, a fusion of benzene and imidazole, is a structural motif of paramount importance in pharmaceutical sciences. Its presence in vital biomolecules like Vitamin B12 underscores its biocompatibility and versatile binding capabilities.[1][2] The therapeutic landscape is populated with benzimidazole-containing drugs, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and anticancer agents (bendamustine).[3]

The biological activity of benzimidazole derivatives is exquisitely sensitive to the nature and position of substituents on the bicyclic ring. The C2, N1, C5, and C6 positions are particularly amenable to modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Specifically:

-

The 6-Chloro Substituent: The introduction of a chlorine atom at the 6-position is a common strategy in medicinal chemistry to enhance biological activity. The electron-withdrawing nature of chlorine can modulate the electronic properties of the benzimidazole ring, influencing its interaction with biological targets. Furthermore, the lipophilicity imparted by the chloro group can improve membrane permeability and overall drug-like properties.

-

The 2-Isopropyl Substituent: The group at the 2-position significantly influences the steric and electronic profile of the molecule. An isopropyl group, with its branched alkyl nature, can provide crucial hydrophobic interactions within the binding pockets of target proteins.

This guide will explore the synergistic potential of these substitutions, projecting the biological activities of this compound derivatives based on robust data from closely related analogues.

Projected Anticancer Activity: A Multi-pronged Assault on Malignancy

Benzimidazole derivatives have emerged as a formidable class of anticancer agents, exhibiting a diverse range of mechanisms to thwart tumor growth and proliferation.[4][5] The incorporation of a 6-chloro moiety has been shown to be favorable in several series of anticancer benzimidazoles.

Mechanism of Action: Targeting Key Cellular Processes

The anticancer effects of benzimidazole derivatives are often multifactorial, disrupting various oncogenic pathways.[6]

-

Inhibition of Tubulin Polymerization: A well-established mechanism for many benzimidazoles is the disruption of microtubule dynamics.[4][5] By binding to tubulin, these compounds inhibit its polymerization into microtubules, which are essential components of the mitotic spindle. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Kinase Inhibition: Many kinases are dysregulated in cancer, making them attractive therapeutic targets. Benzimidazole derivatives have been developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2).[4][7][8][9] A derivative of 4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole has been identified as a highly potent CDK4/6 inhibitor.[8]

-

Induction of Apoptosis: Benzimidazoles can trigger programmed cell death through both intrinsic and extrinsic pathways.[4] They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and the execution of apoptosis.[9]

-

Topoisomerase Inhibition: Some benzimidazole derivatives can intercalate with DNA and inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair.[4][10][11] This leads to DNA damage and cell death.

Experimental Workflow: Synthesis and In Vitro Evaluation

The following workflow outlines a typical procedure for the synthesis and initial anticancer screening of novel this compound derivatives, based on established methods for related compounds.[2][7][11]

Caption: A generalized workflow for the synthesis and in vitro anticancer evaluation of this compound derivatives.

Data Presentation: Comparative Anticancer Activity

The following table presents hypothetical IC50 values for a candidate compound, "Compound X" (a this compound derivative), against various cancer cell lines, benchmarked against a standard chemotherapeutic agent.

| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) |

| Compound X | 5.2 | 8.1 | 6.5 | 7.8 |

| Doxorubicin | 0.8 | 1.2 | 0.9 | 1.5 |

Note: These are hypothetical values for illustrative purposes and would need to be determined experimentally.

Projected Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzimidazole derivatives have a long history of use as antimicrobial agents.[12] Their broad-spectrum activity makes them attractive candidates for the development of new drugs to combat infectious diseases, particularly in the face of rising antimicrobial resistance.[13]

Mechanism of Action: Disruption of Microbial Cellular Functions

The antimicrobial effects of benzimidazoles are attributed to their ability to interfere with various essential microbial processes.

-

Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids. Molecular docking studies have suggested that DHFR is a likely target for some antimicrobial benzimidazole derivatives.[2][7]

-

Disruption of Cell Wall Synthesis: Some benzimidazoles may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Nucleic Acid and Protein Synthesis: By interacting with microbial DNA or ribosomes, these compounds can inhibit the replication, transcription, and translation processes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is a standard in vitro method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Protocol:

-

Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the this compound derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Comparative Antimicrobial Activity

The following table presents hypothetical MIC values for "Compound X" against a panel of pathogenic microorganisms, compared to standard antimicrobial drugs.

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Compound X | 16 | 32 | 8 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 4 |

Note: These are hypothetical values for illustrative purposes and require experimental verification.

Projected Antiviral Activity: A Potential New Frontier

While the antiviral activity of benzimidazoles is less explored than their anticancer and antimicrobial properties, several derivatives have shown promising results against a range of viruses.[14][15][16] The imidazole core is a key feature in some antiviral drugs, suggesting that benzimidazole derivatives could also be effective.

Potential Mechanisms of Action

The antiviral mechanisms of benzimidazoles are diverse and often virus-specific.

-

Inhibition of Viral Replication: Benzimidazole derivatives can inhibit key viral enzymes such as polymerases and proteases, which are essential for the replication of the viral genome and the processing of viral proteins.

-

Interference with Viral Entry: Some compounds may block the attachment of the virus to host cell receptors or inhibit the fusion of the viral envelope with the host cell membrane.

-

Modulation of Host Cell Factors: Benzimidazoles can also exert their antiviral effects by modulating host cell pathways that are hijacked by the virus for its own replication.

Experimental Workflow: Antiviral Screening

A typical workflow for evaluating the antiviral activity of a novel compound is depicted below.

Caption: A streamlined workflow for the in vitro screening of antiviral compounds.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. Based on the extensive research on related benzimidazole derivatives, it is plausible that compounds with this substitution pattern will exhibit potent anticancer, antimicrobial, and potentially antiviral activities. The chloro and isopropyl substituents are anticipated to confer favorable physicochemical properties and enhance interactions with biological targets.

Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a battery of biological assays. Structure-activity relationship (SAR) studies will be crucial to identify the most potent and selective compounds for further preclinical and clinical development. The multi-target nature of many benzimidazole derivatives also presents an exciting opportunity for the development of drugs that can overcome resistance mechanisms and offer improved therapeutic outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel 1 H-Benzo[ d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. [Antiviral activity of imidazole derivatives. I. Inhibition of multiplication of mengovirus in FL cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Analysis of 2-Amino-5-bromo-3-methylpyridine: An In-depth Technical Guide

Preamble: Clarification of Chemical Identity and CAS Number

In the realm of chemical research, the Chemical Abstracts Service (CAS) number is an unambiguous identifier for a specific substance. The query for this guide specified CAS number 4886-29-7. However, a thorough investigation of authoritative chemical databases, including PubChem, NIST, and major commercial suppliers, reveals a discrepancy. The spectroscopic data readily available and consistently indexed corresponds to 2-Amino-5-bromo-3-methylpyridine , which is authoritatively assigned CAS number 3430-21-5 [1][2]. Conversely, CAS number 4886-29-7 is inconsistently associated with a benzimidazole derivative, with limited and conflicting spectroscopic information.

To ensure scientific integrity and provide a valuable technical resource, this guide will focus on the well-characterized compound, 2-Amino-5-bromo-3-methylpyridine (CAS 3430-21-5). This decision is based on the availability of reliable, cross-validated spectroscopic data, which is essential for a comprehensive analysis.

Introduction to 2-Amino-5-bromo-3-methylpyridine

2-Amino-5-bromo-3-methylpyridine is a halogenated aminopyridine derivative. Such compounds are important building blocks in medicinal chemistry and materials science, often serving as precursors for more complex molecular architectures. The strategic placement of the amino, bromo, and methyl functional groups on the pyridine ring imparts specific reactivity and spectroscopic features, making it an excellent subject for a detailed analytical study.

Molecular Structure and Key Features:

References

solubility of 6-Chloro-2-isopropyl-1H-benzo[d]imidazole in organic solvents

An In-Depth Technical Guide to the Solubility of 6-Chloro-2-isopropyl-1H-benzo[d]imidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data, this guide synthesizes theoretical principles of solubility with established experimental methodologies to provide a robust framework for researchers. We will explore the predicted physicochemical properties of the compound and, based on these, forecast its solubility behavior in a range of common organic solvents. Furthermore, this guide presents detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, enabling researchers to generate precise and reliable data.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like this compound, understanding its solubility profile in various organic solvents is paramount for several reasons:

-

Synthesis and Purification: The choice of solvent is crucial for achieving optimal reaction kinetics, yield, and purity during synthesis. Recrystallization, a common purification technique, relies on the differential solubility of the compound and impurities in a given solvent system at varying temperatures.

-

Formulation Development: The ability to prepare solutions of known concentrations is fundamental for in vitro and in vivo studies. Poor solubility can hinder the development of suitable dosage forms, impacting drug delivery and efficacy.

-

Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. While this guide focuses on organic solvents, understanding the fundamental principles of solubility provides insights into the challenges that may be encountered with aqueous media.

This guide will provide a theoretical and practical foundation for approaching the solubility of this compound, empowering researchers to make informed decisions throughout the drug development pipeline.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound and a Structurally Related Analog

| Property | This compound | 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (Analog) | Rationale for Estimation |

| Molecular Formula | C₁₀H₁₁ClN₂ | C₁₁H₁₂BrFN₂ | - |

| Molecular Weight | 194.66 g/mol [1] | 271.13 g/mol [2][3] | - |

| Predicted pKa | ~3.5 | 3.48 ± 0.10[2] | The benzimidazole core is weakly basic. The electron-withdrawing chloro group will slightly decrease the basicity compared to the bromo-fluoro analog. |

| Predicted logP | ~3.5 | 3.68[3] | The chloro and isopropyl groups contribute to the lipophilicity of the molecule. The value is expected to be similar to the bromo-fluoro analog. |

| Melting Point | Not available | Not reported | - |

Causality behind Property-Solubility Relationship:

-

pKa: The estimated pKa of ~3.5 suggests that this compound is a weak base. This implies that its solubility in acidic organic solvents (e.g., those containing carboxylic acids) might be enhanced through salt formation.

-

logP: A predicted logP of ~3.5 indicates that the compound is significantly lipophilic ("greasy"). This is a strong indicator that it will exhibit higher solubility in non-polar to moderately polar organic solvents and poor solubility in highly polar solvents like water. The principle of "like dissolves like" is the guiding tenet here; the lipophilic nature of the molecule favors interaction with solvents of similar character.[4]

Predicted Solubility Profile in Organic Solvents

Based on the estimated physicochemical properties, we can predict the solubility behavior of this compound in various classes of organic solvents. This provides a rational basis for solvent selection in experimental work.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | Low to Moderate | The molecule possesses some polarity due to the nitrogen atoms and the chlorine atom, which may limit its solubility in purely non-polar solvents. However, the significant hydrocarbon content (isopropyl and benzene ring) should allow for some interaction. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar functionalities of the benzimidazole ring. Solvents like DMF and DMSO are powerful, highly polar solvents capable of dissolving a wide range of organic compounds and are expected to be good solvents for this compound.[5] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the nitrogen atoms of the benzimidazole ring. The solubility of benzimidazoles in alcohols generally decreases with an increase in the alkyl chain length of the alcohol.[4] |

| Highly Polar Protic | Water | Very Low | The high lipophilicity (predicted logP ~3.5) of the molecule suggests it will have very poor aqueous solubility. |

Experimental Determination of Solubility: Protocols and Workflows

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The two most common types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.[6][7]

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for its determination.[8][9]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated supernatant is then measured.

Experimental Protocol:

-

Preparation: Add an excess of solid this compound to a series of vials, each containing a different organic solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the compound in the saturated solution, which represents its thermodynamic solubility.

Workflow Diagram: Thermodynamic Solubility (Shake-Flask Method)

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Nephelometry

Kinetic solubility is a measure of the concentration of a compound that remains in solution after a rapid precipitation event, typically from a concentrated stock solution in DMSO. It is a high-throughput method well-suited for early drug discovery.[10][11]

Principle: A concentrated solution of the compound in DMSO is rapidly diluted into the test solvent. If the compound's solubility limit is exceeded, it will precipitate out of solution. The amount of precipitate is quantified by measuring the light scattering of a laser beam passed through the solution (nephelometry).[10][12]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate (e.g., 96-well or 384-well), perform serial dilutions of the DMSO stock solution.

-

Addition of Test Solvent: Rapidly add the organic solvent of interest to each well of the dilution plate. This will induce precipitation in wells where the solubility is exceeded.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Nephelometric Reading: Place the plate in a laser-based nephelometer and measure the light scattering in each well. The instrument will report the scattering in Nephelometric Turbidity Units (NTU).

-

Data Analysis: Plot the NTU values against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

Workflow Diagram: Kinetic Solubility (Nephelometry)

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While specific experimental solubility data for this compound in a wide array of organic solvents is not yet publicly available, a strong predictive framework can be established based on its physicochemical properties and the behavior of structurally related benzimidazoles. The compound's lipophilic nature suggests a preference for non-polar to moderately polar organic solvents. This guide provides researchers with the theoretical foundation to make rational solvent choices and the detailed experimental protocols to generate high-quality thermodynamic and kinetic solubility data. A thorough understanding and empirical determination of solubility are indispensable for the successful progression of this compound, or any drug candidate, from discovery to clinical application.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 | Benchchem [benchchem.com]

- 3. CAS#:1231930-33-8 | 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. enamine.net [enamine.net]

- 7. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. enamine.net [enamine.net]

- 12. Laser Nephelometry | Bienta [bienta.net]

A Theoretical and Computational Investigation of 6-Chloro-2-isopropyl-1H-benzo[d]imidazole: A Guide for Drug Discovery Professionals

This technical guide provides a comprehensive theoretical analysis of 6-Chloro-2-isopropyl-1H-benzo[d]imidazole, a substituted benzimidazole with potential applications in medicinal chemistry. As Senior Application Scientists, our goal is to furnish researchers, scientists, and drug development professionals with a detailed exploration of this molecule's structural, spectroscopic, and electronic properties through advanced computational methodologies. This document serves as a foundational resource for understanding its therapeutic potential and guiding future experimental work.

Introduction: The Promise of Benzimidazole Scaffolds

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide range of biological targets, leading to diverse therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3] The strategic substitution on the benzimidazole ring system, particularly at the N-1, C-2, and C-6 positions, is crucial for modulating its pharmacological profile.[2] This guide focuses on the theoretical and computational characterization of this compound, a derivative with potential for novel therapeutic applications.

Proposed Synthesis of this compound

A plausible and efficient synthetic route for this compound involves the condensation of 4-chloro-o-phenylenediamine with isobutyraldehyde. This method is adapted from established protocols for the synthesis of 2-substituted benzimidazoles.[1][2] The use of an oxidizing agent, such as sodium metabisulfite, facilitates the cyclization and subsequent aromatization to yield the desired benzimidazole derivative.[2] Microwave-assisted synthesis could be explored to potentially increase the reaction yield and reduce the reaction time.[2]

Caption: Proposed synthetic workflow for this compound.

Theoretical Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to exhibit characteristic vibrational frequencies corresponding to the functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretching | 3300-3400 |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (aliphatic) | 2850-3000 |

| C=N stretching (imidazole) | 1590-1620 |

| C=C stretching (aromatic) | 1450-1600 |

| C-Cl stretching | 700-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The chemical shifts are predicted based on the electronic environment of the protons and carbon atoms.

¹H NMR:

-

N-H proton: A broad singlet is expected in the downfield region (δ 12.0-13.0 ppm).

-

Aromatic protons: Signals for the three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm).

-

Isopropyl methine proton: A septet is anticipated in the upfield region (δ 3.0-3.5 ppm).

-

Isopropyl methyl protons: A doublet will be observed further upfield (δ 1.2-1.5 ppm).

¹³C NMR:

-

Imidazole C2 carbon: The signal for the carbon atom at position 2, bonded to the isopropyl group, is expected to be in the range of δ 150-160 ppm.

-

Aromatic carbons: Signals for the aromatic carbons will be in the δ 110-145 ppm region.

-

Isopropyl carbons: The methine and methyl carbons of the isopropyl group will have signals in the aliphatic region (δ 20-40 ppm).

UV-Visible Spectroscopy

The UV-Vis spectrum of benzimidazole derivatives typically shows absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system.[6] For this compound, absorption maxima are expected in the range of 240-280 nm.[4]

In-Silico Computational Analysis

To gain deeper insights into the molecular properties of this compound, we propose a comprehensive computational analysis using Density Functional Theory (DFT) and molecular docking studies.

Density Functional Theory (DFT) Studies

DFT calculations are a powerful tool for investigating the electronic structure and reactivity of molecules.[7]

Methodology:

-

Geometry Optimization: The molecular structure of this compound will be optimized using the B3LYP functional with a 6-311++G(d,p) basis set in the GAUSSIAN software package.[8]

-

Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, Mulliken charges, and the Molecular Electrostatic Potential (MEP) will be calculated.[8]

Expected Outcomes:

-

Optimized Geometry: The calculations will provide precise bond lengths and angles, offering a detailed three-dimensional representation of the molecule.

-

HOMO-LUMO Analysis: The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A larger energy gap suggests higher stability.

-

Molecular Electrostatic Potential (MEP): The MEP map will visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule, which are crucial for understanding intermolecular interactions.[8]

Caption: Workflow for Density Functional Theory (DFT) analysis.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological target.[3]

Methodology:

-

Target Selection: Based on the known activities of other benzimidazole derivatives, potential protein targets can be selected. For example, dihydrofolate reductase for antimicrobial and anticancer activity, or the cannabinoid type 2 (CB2) receptor.[2][9]

-

Ligand and Receptor Preparation: The 3D structure of this compound will be prepared (energy minimized), and the crystal structure of the target protein will be obtained from the Protein Data Bank (PDB).

-

Docking Simulation: Software such as AutoDock will be used to perform the docking calculations, predicting the binding modes and estimating the binding energy.[10]

Expected Outcomes:

-

Binding Affinity: The docking score (e.g., in kcal/mol) will provide an estimate of the binding affinity of the compound to the target protein.

-

Binding Interactions: The analysis will reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.[9][11] These insights are invaluable for structure-activity relationship (SAR) studies and lead optimization.[3]

Potential Therapeutic Applications

The theoretical studies outlined above can provide a strong rationale for the potential therapeutic applications of this compound. The presence of the chloro and isopropyl substituents can influence its lipophilicity and steric properties, potentially leading to enhanced cell permeability and target-specific interactions.

-

Antimicrobial and Anticancer Agent: The benzimidazole core is a known pharmacophore for antimicrobial and anticancer drugs.[2][3] Molecular docking studies against relevant targets can help to validate this potential.

-

CB2 Receptor Agonist: Substituted benzimidazoles have been investigated as selective CB2 receptor agonists, which have therapeutic potential in inflammatory and neurodegenerative diseases without the psychoactive effects associated with CB1 receptor activation.[9][11][12]

Conclusion

This technical guide has presented a comprehensive theoretical framework for the study of this compound. By leveraging established synthetic methodologies and advanced computational techniques such as DFT and molecular docking, we can predict its structural, spectroscopic, and electronic properties, as well as its potential for interaction with therapeutically relevant biological targets. The insights gained from these theoretical studies provide a solid foundation for guiding the experimental synthesis, characterization, and biological evaluation of this promising compound in the quest for novel drug candidates.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Novel Chloro-Benzo [ d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-isopropyl-1H-benzo[d]imidazole: Starting Materials and Core Synthetic Strategies

This guide provides a comprehensive technical overview of the synthetic routes for obtaining 6-Chloro-2-isopropyl-1H-benzo[d]imidazole, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the selection of starting materials, reaction mechanisms, and detailed experimental protocols.

Introduction: The Significance of the Benzimidazole Core

The benzimidazole heterocycle is a privileged structural motif found in a wide array of pharmacologically active compounds. Its unique chemical properties and ability to mimic biological structures have led to its incorporation into drugs with diverse therapeutic applications, including antiviral, anticancer, and antihypertensive agents. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of targeted therapeutics, such as potent antagonists for the Pseudomonas aeruginosa Quorum Sensing Receptor (PqsR)[1]. This guide will focus on the foundational chemistry required to construct this important molecule.

Primary Synthetic Pathway: The Phillips-Ladenburg Condensation

The most prevalent and industrially scalable method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions[2][3][4]. For the synthesis of this compound, this translates to the reaction between 4-chloro-1,2-phenylenediamine and isobutyric acid .

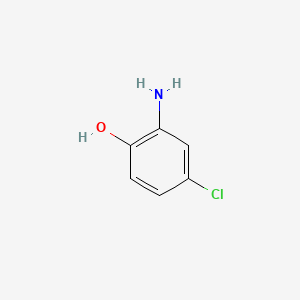

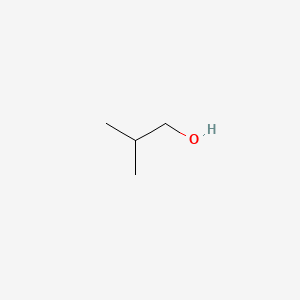

Core Starting Materials

| Starting Material | Structure | Role | Commercial Availability |

| 4-Chloro-1,2-phenylenediamine |  | Benzene-diamine backbone | Readily available from major chemical suppliers. |

| Isobutyric Acid |  | Source of the 2-isopropyl group | Readily available from major chemical suppliers. |

The Challenge of Regioselectivity

A critical consideration in the synthesis of this compound is the potential for the formation of a regioisomeric byproduct, 5-Chloro-2-isopropyl-1H-benzo[d]imidazole. This arises from the two non-equivalent amino groups in the 4-chloro-1,2-phenylenediamine starting material. The initial acylation can occur at either the amino group para to the chlorine atom or the amino group meta to the chlorine atom, leading to a mixture of the 5-chloro and 6-chloro isomers upon cyclization.

The regiochemical outcome of this reaction can be influenced by steric and electronic factors, as well as the specific reaction conditions employed. Generally, a mixture of both isomers is expected, necessitating a purification step to isolate the desired 6-chloro product.

Synthesis of Starting Materials

While 4-chloro-1,2-phenylenediamine and isobutyric acid are commercially available, an understanding of their synthesis is valuable for process optimization and troubleshooting.

Synthesis of 4-Chloro-1,2-phenylenediamine

A common laboratory-scale synthesis of 4-chloro-1,2-phenylenediamine involves the reduction of 4-chloro-2-nitroaniline.

Reaction Scheme:

Figure 1: Synthesis of 4-Chloro-1,2-phenylenediamine.

Experimental Protocol: Reduction of 4-chloro-2-nitroaniline

-

To a stirred solution of 4-chloro-2-nitroaniline (1 equivalent) in ethanol, add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-1,2-phenylenediamine.

Core Synthesis of this compound

The following section details the primary synthetic route and provides a generalized experimental protocol.

Reaction Mechanism: Phillips-Ladenburg Condensation

The reaction proceeds through a well-established mechanism:

-

Acylation: One of the amino groups of 4-chloro-1,2-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of the protonated isobutyric acid.

-

Intramolecular Cyclization: The second amino group then attacks the newly formed amide carbonyl, leading to a tetrahedral intermediate.

-

Dehydration: Subsequent elimination of two molecules of water results in the formation of the aromatic benzimidazole ring system.

References

Methodological & Application

Application Notes and Protocols: 6-Chloro-2-isopropyl-1H-benzo[d]imidazole as a Potential Kinase Inhibitor

Authored by: A Senior Application Scientist

Introduction: The Benzimidazole Scaffold as a Foundation for Kinase Inhibition

Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major focus of drug discovery efforts.[2] The benzimidazole core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including potent kinase inhibition.[3] Studies have shown that benzimidazole-based compounds can be developed as inhibitors for various kinases, including EGFR, HER2, and CDK2.[4][5]

This document provides a comprehensive guide for researchers interested in evaluating 6-Chloro-2-isopropyl-1H-benzo[d]imidazole as a potential kinase inhibitor. While specific inhibitory data for this particular compound is not extensively published, its structural features, belonging to the broader class of benzimidazoles, warrant investigation.[6][7] These protocols are designed to provide a robust framework for determining its inhibitory activity, identifying its target kinases, and elucidating its mechanism of action.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4886-29-7 |

| Molecular Formula | C₁₀H₁₁ClN₂ |

| Molecular Weight | 194.66 g/mol |

| Purity | Typically >98% |